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Introduction

BIIB091 is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK),
a critical signaling protein in B cells and myeloid cells.[1][2][3] As a non-covalent, ATP-
competitive inhibitor, BIIB091 binds to the H3 pocket of BTK, a unique feature that contributes
to its high selectivity.[4] This document provides detailed application notes and protocols for in
vitro assays to characterize the inhibitory activity of BIIB091 on BTK and its downstream
signaling pathways. These protocols are intended to guide researchers in the evaluation of
BIIB091 and similar BTK inhibitors.

Mechanism of Action

BIIB091 is an orally active, reversible BTK inhibitor.[3] It functions as a structurally distinct
orthosteric ATP competitive inhibitor that binds to the BTK protein in a DFG-in confirmation.[5]
[6] This binding sequesters Tyrosine-551 (Tyr-551), a key phosphorylation site within the BTK
activation loop, into an inactive conformation, thereby preventing its phosphorylation by
upstream kinases and subsequent activation of BTK.[2][5][6] The inhibition of BTK activity
disrupts downstream signaling pathways, including the phosphorylation of phospholipase C
gamma 2 (PLCy2), which in turn modulates calcium-dependent pathways and nuclear factor-
kappa B (NF-kB) signaling.[2] This ultimately leads to the inhibition of cellular effector functions
in B cells and myeloid cells.[2]
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Quantitative Data Summary

The following tables summarize the in vitro potency of BIIB091 in various biochemical and

cellular assays.

Table 1: Biochemical and Cellular Potency of BIIB091

Target/Endpoi Cell

Assay Type . IC50 Reference
nt Line/System

) Purified BTK

Enzymatic Assay ) - <0.5nM [3]

protein
) Purified BTK

Enzymatic Assay ] - 450 pM [2][7]
protein

Biochemical o
BTK Binding (Kd) - 0.07 nM [4]

Assay
BTK

Cellular Assay Autophosphoryla ~ Whole Blood 9.0 nM [4]
tion
BTK

Cellular Assay Autophosphoryla ~ Whole Blood 24 nM [3]
tion

Cellular Assay p-PLCy2 Levels Ramos B cells 6.9 nM [3][4]18]
B-cell Activation

Cellular Assay Whole Blood 71 nM [3][4]
(CD69)
B-cell Activation

Cellular Assay PBMCs 6.9 nM [3]
(CD69)
FcyR-induced )

Cellular Assay ) Neutrophils 4.5 nM [31[4]
ROS Production
Basophil

Cellular Assay Activation Whole Blood 82 nM [3]
(CD63)
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Table 2: Inhibition of Myeloid Cell Function by BIIB091

Target/Endpoi Cell
Assay Type . IC50 Reference
nt Line/System
FcyRI and
) Human 5.6 nM (coated
Cellular Assay FcyRIll-mediated [3]
) Monocytes human IgG)
TNFa secretion
FcyRIll-mediated  Human 8.0 nM (anti-
Cellular Assay ) [3]
TNFa secretion Monocytes CD16)
FcyRI-mediated Human 3.1 nM (anti-
Cellular Assay ] [3]
TNFa secretion Monocytes CD64)
FcyRIll-mediated  Human 1.3 nM (cross-
Cellular Assay ) ) ) [3]
TNFa secretion Monocytes linked anti-CD16)

Signaling Pathway and Experimental Workflow

Diagrams
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Caption: BIIB091 inhibits BTK phosphorylation, blocking downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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